1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, commonly known as FPAC, is a small molecule drug that has been of interest to researchers due to its potential applications in various scientific fields. FPAC has been primarily studied for its effects on the central nervous system, specifically its ability to modulate neurotransmitter release. In
Wirkmechanismus
FPAC acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into vesicles for release into the synaptic cleft. By inhibiting VMAT2, FPAC reduces the amount of neurotransmitter released into the synaptic cleft, leading to a decrease in neurotransmitter signaling. This mechanism of action is similar to that of other VMAT2 inhibitors such as reserpine and tetrabenazine.
Biochemical and Physiological Effects:
The reduction in neurotransmitter release caused by FPAC has been shown to have various biochemical and physiological effects. In animal studies, FPAC has been shown to reduce locomotor activity, increase immobility time in the forced swim test, and decrease the consumption of sucrose solution, all of which are indicative of anhedonia and depressive-like behavior. FPAC has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine, suggesting potential applications in addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FPAC is its selectivity for VMAT2, which allows for more precise modulation of neurotransmitter release compared to other drugs that affect multiple targets. FPAC is also relatively easy to synthesize and can be obtained in large quantities for use in animal studies. However, one limitation of FPAC is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the effects of FPAC on neurotransmitter release may vary depending on the specific brain region being studied.
Zukünftige Richtungen
For research on FPAC include exploring its potential applications in the treatment of various neurological and psychiatric disorders, as well as its effects on other neurotransmitter systems beyond dopamine, serotonin, and norepinephrine. Additionally, further studies are needed to elucidate the specific brain regions and neural circuits affected by FPAC, as well as its potential side effects and toxicity. Overall, FPAC has shown promising results in animal studies and has the potential to be a valuable tool in the study of neurotransmitter release and its role in behavior and disease.
Synthesemethoden
FPAC is synthesized through a multistep process involving the reaction of piperidine with 2-fluorobenzoyl chloride, followed by the addition of piperazine and acetic anhydride. The resulting product is then purified through crystallization and recrystallization to obtain the final compound. The synthesis of FPAC is relatively straightforward and can be performed on a small scale in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
FPAC has been primarily studied for its effects on the central nervous system. Specifically, it has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation of neurotransmitter release has potential applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c19-15-3-1-2-4-16(15)22-11-9-21(10-12-22)13-17(24)23-7-5-14(6-8-23)18(20)25/h1-4,14H,5-13H2,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYJJHHLAFVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.